5-amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
5-Amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is a fluorinated isoindole-dione derivative characterized by a 5-amino substitution on the isoindole core and a 2,6-difluorophenyl group at position 2.
Properties
IUPAC Name |
5-amino-2-(2,6-difluorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O2/c15-10-2-1-3-11(16)12(10)18-13(19)8-5-4-7(17)6-9(8)14(18)20/h1-6H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSFLKKSMMPIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C(=O)C3=C(C2=O)C=C(C=C3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
The isoindole-1,3-dione core is classically synthesized via cyclocondensation of phthalic anhydride with amines. For the 2,3-dihydro variant, partial reduction of a pre-formed isoindole-1,3-dione or direct synthesis using saturated precursors is required.
Example Protocol :
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Starting Material : 2,6-Difluorobenzylamine reacts with phthalic anhydride in refluxing acetic acid to form 2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione.
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Conditions : 120°C, 12 hours, yielding 65–70% after recrystallization from ethanol.
This method avoids the need for post-synthetic reduction but requires regioselective control to ensure the difluorophenyl group occupies the 2-position.
Introduction of the 5-Amino Group
Nitration-Reduction Sequence
The 5-amino group is commonly introduced via nitration of the isoindole core followed by catalytic hydrogenation.
Step 1: Nitration
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Reagents : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C.
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Outcome : Selective nitration at the 5-position due to electronic directing effects of the difluorophenyl group.
Step 2: Reduction
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Conditions : Room temperature, 20 hours, yielding 90–95% 5-amino product.
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Workup : Filtration through Celite, solvent evaporation, and recrystallization from acetone/water.
Data Table 1: Nitration-Reduction Optimization
| Step | Reagents | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | HNO₃/H₂SO₄ | 0–5°C | 2 | 85 | 98 |
| 2 | H₂, Pd/C, EtOH | 25°C | 20 | 93 | 99 |
Alternative Pathways for 5-Amino Functionalization
Direct Amination via Buchwald-Hartwig Coupling
Modern catalytic methods enable direct introduction of amino groups using palladium catalysts.
Protocol :
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Substrate : 5-Bromo-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione.
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Reagents : Pd₂(dba)₃, Xantphos, NH₃ (gas), K₃PO₄ in dioxane.
Advantages : Avoids nitration-reduction steps, suitable for scale-up.
Challenges and Optimization Strategies
Regioselectivity in Nitration
The electron-withdrawing nature of the difluorophenyl group directs nitration to the 5-position, but competing 4- or 6-nitration can occur. Optimization involves:
Reduction Side Reactions
Over-reduction of the isoindole ring or dehalogenation of the difluorophenyl group are risks during catalytic hydrogenation. Mitigation strategies include:
Scalability and Industrial Considerations
Solvent and Catalyst Recovery
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions can be carried out at the amino group or the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives, including halogenated or alkylated compounds.
Scientific Research Applications
Pharmaceutical Development
- Antitumor Activity : Research indicates that derivatives of isoindole compounds exhibit antitumor properties. The structural modifications in 5-amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione may enhance its efficacy against specific cancer cell lines by inducing apoptosis or inhibiting proliferation pathways .
- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as migraines and depression. Its pharmacological profile indicates possible modulation of receptor activities related to pain and mood regulation .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in the treatment of chronic inflammatory diseases .
Case Studies and Research Findings
Analytical Methods for Characterization
The characterization of this compound can be achieved through various analytical techniques:
- NMR Spectroscopy : Used to elucidate the molecular structure and confirm the presence of functional groups.
- Mass Spectrometry : Assists in determining the molecular weight and fragmentation patterns.
- HPLC : Employed for purity assessment and quantification of the compound in formulations.
Mechanism of Action
The mechanism by which 5-Amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby preventing their catalytic activity.
Receptor Binding: It can also bind to receptors, triggering or inhibiting signal transduction pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 2,6-difluorophenyl group distinguishes this compound from analogs with mono-fluorinated or non-fluorinated aryl substituents:
- ZHAWOC6017 (3-fluorophenyl analog): Exhibits a single fluorine at the meta position of the phenyl ring.
- ZHAWOC1246 (2-fluorophenyl analog) : The ortho-fluorine increases steric bulk and electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to the 2,6-difluoro derivative .
*Estimated based on molecular formula (C₁₄H₉F₂N₂O₂).
Functional Group Modifications
- Amino Group at Position 5: The 5-amino substitution in the target compound contrasts with non-aminated analogs like ZHAWOC6017 and ZHAWOC1244. This group may enhance hydrogen-bonding interactions in biological systems, as seen in compound 10 (5-(4-aminophenoxy)-2-(3-aminophenyl)-isoindole-dione), which demonstrated potent activity against Mycobacterium tuberculosis gyrase (IC₅₀ ~2.8 µM) .
- Dioxopiperidinyl Derivatives : Compounds such as 2-(2,6-dioxopiperidin-3-yl)-4-fluoro-isoindole-dione () and PROTAC-related analogs () incorporate additional heterocyclic rings. These modifications expand applications in protein degradation but introduce complexity in synthesis and pharmacokinetics .
Biological Activity
5-Amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione, also known by its CAS number 1038980-96-9, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H8F2N2O2
- Molar Mass : 274.22 g/mol
- CAS Number : 1038980-96-9
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Research indicates that derivatives of isoindole compounds exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
A notable study evaluated the anticancer activity of isoindole derivatives against A549 lung adenocarcinoma cells. The results demonstrated that certain isoindole derivatives inhibited cell viability effectively. The study utilized the MTT assay to determine the cytotoxic effects and reported IC50 values indicating the concentration at which 50% of the cancer cells were inhibited .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tyrosine Kinase Enzymes : Isoindole derivatives have been identified as potential inhibitors of tyrosine kinase enzymes, which play a crucial role in cell signaling pathways related to cancer progression and metastasis .
- Induction of Apoptosis : Research suggests that these compounds may trigger apoptosis in cancer cells through various signaling pathways, leading to reduced tumor growth .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
In Vitro Studies
A study conducted on A549 cells revealed that treatment with isoindole derivatives resulted in significant reductions in cell viability. The cytotoxic effects were dose-dependent and varied among different derivatives tested .
| Compound | IC50 (µM) |
|---|---|
| Compound 1 | 15.4 |
| Compound 2 | 22.7 |
| Compound 3 | 10.5 |
In Vivo Studies
In vivo evaluations using xenograft models demonstrated that administration of isoindole derivatives led to reduced tumor sizes compared to control groups. Mice treated with these compounds showed improved survival rates and lower tumor burdens over a 60-day observation period .
Toxicological Assessments
Toxicity studies are essential for understanding the safety profile of new compounds. In studies involving animal models, histopathological analyses indicated that while some isoindole derivatives exhibited potent anticancer activity, they also necessitated careful evaluation for potential adverse effects on vital organs .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for 5-amino-2-(2,6-difluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione?
Methodological Answer:
The synthesis of isoindole-dione derivatives typically involves multi-step reactions starting with fluorinated aromatic precursors. For example, hexafluorobenzene has been used as a starting material for tetrafluoroindole derivatives via cyclization and functionalization steps . Key considerations include:
- Reactor Design : Use batch reactors with controlled temperature and stirring to manage exothermic reactions, as highlighted in chemical engineering design principles .
- Purification : Membrane separation or crystallization techniques (e.g., fractional recrystallization) can isolate the target compound from byproducts .
- Yield Optimization : Employ factorial design of experiments (DoE) to test variables like reaction time, temperature, and stoichiometry .
Basic: How can spectroscopic and crystallographic techniques characterize this compound’s structural and electronic properties?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the amino group) .
- NMR and FTIR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to identify fluorine coupling patterns and confirm the presence of the dihydro-isoindole-dione scaffold .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways, critical for verifying synthetic success .
Advanced: What computational methods predict reactivity and guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., frontier molecular orbitals) and predict sites for electrophilic/nucleophilic attack .
- Reaction Path Search : Tools like the Institute for Chemical Reaction Design and Discovery (ICReDD) integrate computational predictions with experimental validation to optimize reaction conditions .
- QSPR Models : Quantitative Structure-Property Relationship models correlate substituent effects (e.g., fluorine position) with solubility or bioavailability .
Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
- Statistical Validation : Apply ANOVA or multivariate analysis to identify outliers or confounding variables (e.g., solvent polarity in bioassays) .
- Cross-Platform Reproducibility : Replicate assays in independent labs using standardized protocols (e.g., CLP Research Forums’ guidelines for chemical biology ).
- Mechanistic Studies : Use isotopic labeling (e.g., -NMR) to track metabolic degradation pathways that may explain variability .
Advanced: What strategies optimize the compound’s stability under physiological or extreme conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to elevated temperatures, humidity, or UV light while monitoring degradation via HPLC .
- Solid-State Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions that affect shelf life .
- Protective Formulations : Encapsulate the compound in liposomes or cyclodextrins to mitigate hydrolysis of the isoindole-dione ring .
Advanced: How can AI-driven automation improve high-throughput screening of this compound’s catalytic or pharmacological potential?
Methodological Answer:
- Smart Laboratories : Integrate AI platforms like COMSOL Multiphysics with robotic liquid handlers to screen reaction conditions (e.g., solvent, catalyst) in real time .
- Machine Learning (ML) : Train models on existing bioactivity datasets to prioritize derivatives for synthesis, reducing trial-and-error approaches .
- Process Simulation : Use AI to predict mass transfer limitations in scaled-up reactions .
Advanced: What experimental designs validate the compound’s role in multi-step organic syntheses (e.g., as a building block)?
Methodological Answer:
- Modular Reaction Design : Employ the compound in cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids, optimizing Pd catalyst loading via DoE .
- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation rates in complex reaction cascades .
- Green Chemistry Metrics : Evaluate atom economy and E-factors to align synthesis with sustainable practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
